molecular formula C8H8ClNO2 B1391515 Methyl 6-chloro-4-methylnicotinate CAS No. 1224464-97-4

Methyl 6-chloro-4-methylnicotinate

Cat. No. B1391515
CAS RN: 1224464-97-4
M. Wt: 185.61 g/mol
InChI Key: BQVXASUNSLLUGY-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-methylnicotinate” is a chemical compound with the CAS Number: 1224464-97-4 . It has a molecular weight of 185.61 and its IUPAC name is methyl 6-chloro-4-methylnicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-4-methylnicotinate” is 1S/C8H8ClNO2/c1-5-3-7 (9)10-4-6 (5)8 (11)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methylnicotinate” is a solid under normal conditions . It has a predicted boiling point of 252.3±35.0 °C and a predicted density of 1.247±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Medicine

Methyl 6-chloro-4-methylnicotinate: has potential applications in medicine due to its structural similarity to nicotinic acid derivatives. These compounds can be used as precursors in the synthesis of various pharmaceuticals, including those that may have vasodilating properties similar to niacin or nicotinic acid .

Agriculture

In agriculture, this compound could be explored for its role in plant growth regulation or as a precursor to agrochemicals. Its chemical structure suggests it could be useful in the synthesis of compounds that interact with plant nicotinic receptors .

Material Science

The applications in material science could involve the use of Methyl 6-chloro-4-methylnicotinate as a monomer or a building block for creating novel polymers with specific properties, such as enhanced durability or thermal stability .

Environmental Science

Environmental science research might utilize this compound in the study of degradation processes or in the development of materials designed for environmental remediation, such as the adsorption of pollutants .

Biochemistry

In biochemistry, Methyl 6-chloro-4-methylnicotinate could be used in enzymatic studies, particularly those involving methyltransferases, as it may serve as a methyl group donor or acceptor in various biochemical pathways .

Pharmacology

Pharmacological research could investigate the compound’s interaction with biological systems, potentially leading to the development of new drugs. Its role as an inhibitor of certain cytochrome P450 enzymes suggests it could affect the metabolism of other drugs .

Chemical Engineering

Chemical engineering applications might include the use of Methyl 6-chloro-4-methylnicotinate in process optimization, such as the development of more efficient synthetic routes for pharmaceuticals or agrochemicals .

Analytical Chemistry

Finally, in analytical chemistry, this compound could be used as a standard or reference material in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it’s harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 6-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVXASUNSLLUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673137
Record name Methyl 6-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224464-97-4
Record name Methyl 6-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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